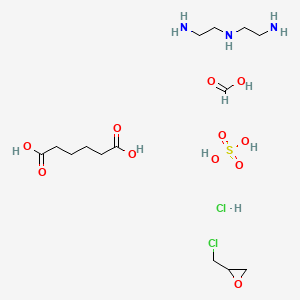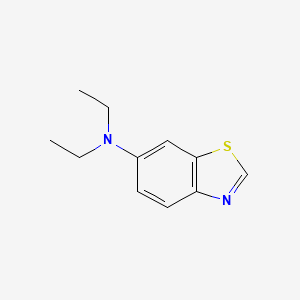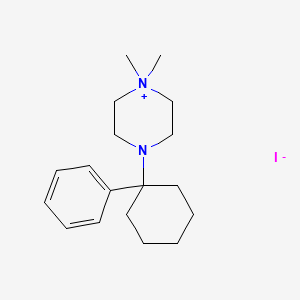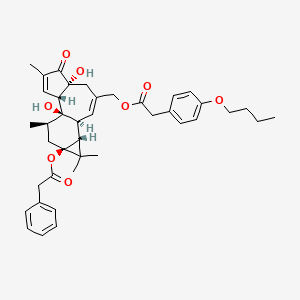![molecular formula C9H18OS3 B14446460 Cyclopentanol, 1-[tris(methylthio)methyl]- CAS No. 77412-85-2](/img/structure/B14446460.png)
Cyclopentanol, 1-[tris(methylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanol, 1-[tris(methylthio)methyl]- is a chemical compound with a unique structure that includes a cyclopentanol ring substituted with a tris(methylthio)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-[tris(methylthio)methyl]- typically involves the reaction of cyclopentanol with tris(methylthio)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of Cyclopentanol, 1-[tris(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 1-[tris(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The tris(methylthio)methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanol, 1-[tris(methylthio)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanol, 1-[tris(methylthio)methyl]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the tris(methylthio)methyl group can participate in nucleophilic or electrophilic interactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog without the tris(methylthio)methyl group.
Cyclopentanone: The oxidized form of cyclopentanol.
Cyclopentane: The fully reduced form of cyclopentanol.
Uniqueness
Cyclopentanol, 1-[tris(methylthio)methyl]- is unique due to the presence of the tris(methylthio)methyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
77412-85-2 |
|---|---|
Molecular Formula |
C9H18OS3 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-[tris(methylsulfanyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H18OS3/c1-11-9(12-2,13-3)8(10)6-4-5-7-8/h10H,4-7H2,1-3H3 |
InChI Key |
QTGWAISAGVVWPN-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1(CCCC1)O)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
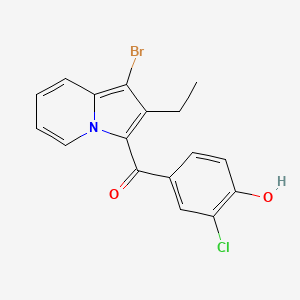
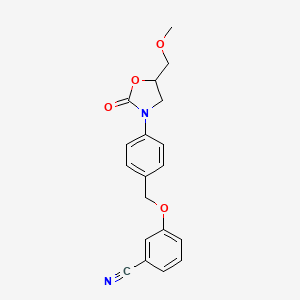

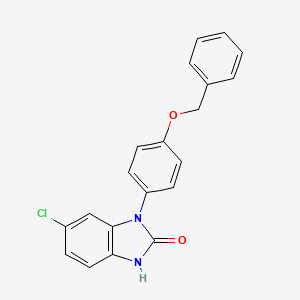
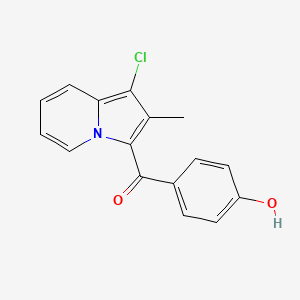
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)

